molecular formula C9H11N3O4 B1659634 N~2~-(2-Methoxy-5-nitrophenyl)glycinamide CAS No. 66422-90-0

N~2~-(2-Methoxy-5-nitrophenyl)glycinamide

Cat. No.: B1659634
CAS No.: 66422-90-0
M. Wt: 225.2 g/mol
InChI Key: NCBRUMDJVXMGMP-UHFFFAOYSA-N
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Description

N~2~-(2-Methoxy-5-nitrophenyl)glycinamide is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

66422-90-0

Molecular Formula

C9H11N3O4

Molecular Weight

225.2 g/mol

IUPAC Name

2-(2-methoxy-5-nitroanilino)acetamide

InChI

InChI=1S/C9H11N3O4/c1-16-8-3-2-6(12(14)15)4-7(8)11-5-9(10)13/h2-4,11H,5H2,1H3,(H2,10,13)

InChI Key

NCBRUMDJVXMGMP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 2.7 liters of hydroalcoholic solution (2/3 alcohol, 1/3 water), one adds 2.1 mols (353 g) of 2-amino-4-nitro anisole, 2.1 mols (210 g) of calcium carbonate and 4.2 mols (393 g) of chloroacetamide. The mixture is brought to reflux for 64 hours and then drained while boiling. The precipitate which contains the expected product mixed with mineral salts is agitated in 1 liter of water at a temperature of 80° C. Hydrochloric acid is added in a quantity sufficient to destroy calcium carbonate. The expected product is drained, washed two times in boiling water, and recrystallized in acetic acid. After vacuum drying the product melts at 224° C.
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
393 g
Type
reactant
Reaction Step One
[Compound]
Name
hydroalcoholic solution
Quantity
2.7 L
Type
solvent
Reaction Step One

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